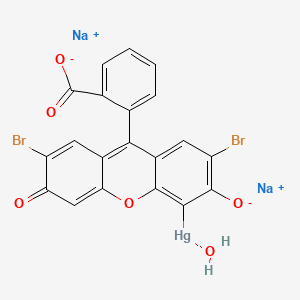
Merbromin
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la dibromofluorescéine de mercure, sel disodique, implique la réaction de la dibromofluorescéine avec l’acétate mercurique en présence d’hydroxyde de sodium. La réaction est généralement effectuée en milieu aqueux à température ambiante. Le produit est ensuite purifié par recristallisation .
Méthodes de production industrielle : Dans les milieux industriels, la production de la dibromofluorescéine de mercure, sel disodique, suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l’utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour assurer la cohérence et la qualité du produit final. Le composé est ensuite séché et emballé pour distribution .
Analyse Des Réactions Chimiques
Types de réactions : La dibromofluorescéine de mercure, sel disodique, subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents états d’oxydation du mercure.
Réduction : Les réactions de réduction peuvent convertir le mercure du composé à un état d’oxydation inférieur.
Substitution : Les atomes de brome du composé peuvent être substitués par d’autres halogènes ou groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions d’échange d’halogènes peuvent être réalisées à l’aide de réactifs tels que l’iodure de sodium ou le fluorure de potassium.
Principaux produits :
Oxydation : Formation d’oxyde mercurique ou d’autres oxydes de mercure.
Réduction : Formation de mercure élémentaire ou de composés de mercure à un état d’oxydation inférieur.
Substitution : Formation de dérivés halogénés de la fluorescéine.
4. Applications de la recherche scientifique
La dibromofluorescéine de mercure, sel disodique, a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et techniques analytiques.
Biologie : Utilisé comme colorant fluorescent pour la coloration et la visualisation d’échantillons biologiques.
Médecine : Utilisé comme antiseptique topique pour traiter les blessures mineures et les infections.
Industrie : Appliqué dans la fabrication de marqueurs et d’indicateurs fluorescents
Applications De Recherche Scientifique
Mercury dibromofluorescein disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed as a fluorescent dye for staining and visualizing biological samples.
Medicine: Utilized as a topical antiseptic for treating minor wounds and infections.
Industry: Applied in the manufacturing of fluorescent markers and indicators
Mécanisme D'action
Le mécanisme d’action de la dibromofluorescéine de mercure, sel disodique, implique son interaction avec les composants cellulaires. Le composé exerce ses effets antiseptiques en perturbant les membranes cellulaires des micro-organismes, conduisant à la lyse cellulaire et à la mort. Le composant mercure se lie aux groupes thiol des protéines, inhibant leur fonction et contribuant à l’activité antimicrobienne .
Composés similaires :
Chlorure mercurique : Un autre composé organomercuriel possédant des propriétés antiseptiques.
Fluorescéine sodique : Un dérivé de la fluorescéine utilisé comme colorant fluorescent, mais qui ne possède pas les propriétés antimicrobiennes de la dibromofluorescéine de mercure, sel disodique.
Éosine Y : Un dérivé bromé de la fluorescéine utilisé comme colorant biologique.
Unicité : La dibromofluorescéine de mercure, sel disodique, est unique en raison de sa combinaison de propriétés fluorescentes et d’activité antimicrobienne. Cette double fonctionnalité la rend précieuse à la fois dans la recherche scientifique et les applications médicales .
Comparaison Avec Des Composés Similaires
Mercury dichloride: Another organomercuric compound with antiseptic properties.
Fluorescein sodium: A fluorescein derivative used as a fluorescent dye but lacks the antimicrobial properties of mercury dibromofluorescein disodium salt.
Eosin Y: A brominated fluorescein derivative used as a biological stain.
Uniqueness: Mercury dibromofluorescein disodium salt is unique due to its combination of fluorescent properties and antimicrobial activity. This dual functionality makes it valuable in both scientific research and medical applications .
Propriétés
IUPAC Name |
disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-3-oxido-6-oxoxanthen-4-yl]mercury;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9Br2O5.Hg.2Na.H2O/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;;;/h1-7,24H,(H,25,26);;;;1H2/q;;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSRXDXJGUJRKE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)Br)[O-])[Hg])Br)C(=O)[O-].O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9Br2HgNa2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015061 | |
| Record name | Sodium merbromin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Iridescent green, odorless solid. Soluble in water; [Hawley] Deep green solid; [MSDSonline] | |
| Record name | Merbromin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5974 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In ethyleneglycol monomethyl ether, 9 mg/ml; in ethanol, 10 mg/ml, 25 °C., In water, 20 mg/ml, 25 °C. | |
| Record name | MERCUROCHROME | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6800 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
129-16-8, 15015-80-2 | |
| Record name | Merbromin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13392 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sodium merbromin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Merbromin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERCUROCHROME | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6800 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



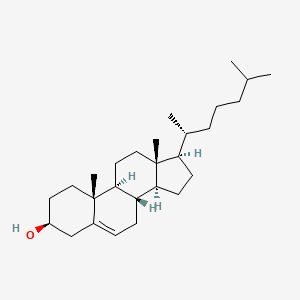
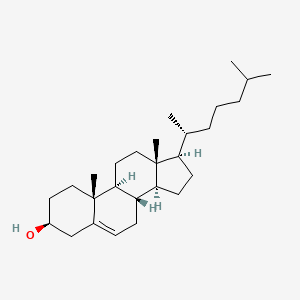
![CARYOPHYLLENE [t(-)]](/img/structure/B10753731.png)
![4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride](/img/structure/B10753738.png)
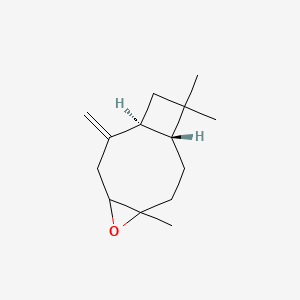
![3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B10753751.png)
![zinc;(7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxylatopentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753757.png)


![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753794.png)
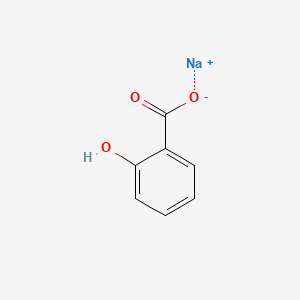

mercury](/img/structure/B10753808.png)
